(3S)-1-[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]piperidine-3-carboxylic acid
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Overview
Description
(3S)-1-[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a nitroimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]piperidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Nitroimidazole Intermediate: The synthesis begins with the nitration of 2-methylimidazole to form 2-methyl-4-nitroimidazole.
Acylation Reaction: The nitroimidazole intermediate is then subjected to an acylation reaction with an appropriate acyl chloride to form the 2-(2-methyl-4-nitroimidazol-1-yl)acetyl chloride.
Coupling with Piperidine: The acyl chloride is then reacted with (3S)-piperidine-3-carboxylic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can undergo substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(3S)-1-[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]piperidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of antimicrobial and anticancer drugs.
Biology: Used in biochemical assays to study enzyme interactions and inhibition.
Industry: Potential use in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-1-[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo bioreductive activation in hypoxic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it a potential candidate for targeting hypoxic tumor cells.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Tinidazole: Another nitroimidazole with similar antimicrobial properties.
Secnidazole: A nitroimidazole used for treating bacterial infections.
Uniqueness
(3S)-1-[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]piperidine-3-carboxylic acid is unique due to its specific structural features, such as the piperidine ring and the specific positioning of the nitroimidazole moiety. These structural differences may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nitroimidazoles.
Properties
IUPAC Name |
(3S)-1-[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O5/c1-8-13-10(16(20)21)6-15(8)7-11(17)14-4-2-3-9(5-14)12(18)19/h6,9H,2-5,7H2,1H3,(H,18,19)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVBMPYQRRPZNA-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)N2CCCC(C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CN1CC(=O)N2CCC[C@@H](C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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